rac-(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid rac-(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2742386-94-1
VCID: VC11607226
InChI: InChI=1S/C6H7NO3/c8-5-3-2(1-7-5)4(3)6(9)10/h2-4H,1H2,(H,7,8)(H,9,10)/t2-,3+,4+/m0/s1
SMILES:
Molecular Formula: C6H7NO3
Molecular Weight: 141.12 g/mol

rac-(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

CAS No.: 2742386-94-1

Cat. No.: VC11607226

Molecular Formula: C6H7NO3

Molecular Weight: 141.12 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

rac-(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid - 2742386-94-1

Specification

CAS No. 2742386-94-1
Molecular Formula C6H7NO3
Molecular Weight 141.12 g/mol
IUPAC Name (1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
Standard InChI InChI=1S/C6H7NO3/c8-5-3-2(1-7-5)4(3)6(9)10/h2-4H,1H2,(H,7,8)(H,9,10)/t2-,3+,4+/m0/s1
Standard InChI Key YZUCXDUSLOANPL-PZGQECOJSA-N
Isomeric SMILES C1[C@H]2[C@H]([C@@H]2C(=O)O)C(=O)N1
Canonical SMILES C1C2C(C2C(=O)O)C(=O)N1

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound belongs to the azabicyclo[3.1.0]hexane family, a class of bridged heterocycles with a nitrogen atom embedded in a bicyclic scaffold. Its IUPAC name, (1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, reflects its stereochemistry and functional groups:

  • Bicyclic core: A fused cyclopropane-pyrrolidinone system (azabicyclo[3.1.0]hexane).

  • Functional groups: A ketone at position 2 and a carboxylic acid at position 6.

  • Stereocenters: Three chiral centers at positions 1R, 5S, and 6R .

The molecular formula is C₆H₇NO₃, with a molecular weight of 141.12 g/mol .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₆H₇NO₃
Molecular Weight141.12 g/mol
CAS Number2742386-94-1
IUPAC Name(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
SMILESC1[C@H]2C@HC(=O)N1

Stereochemical Considerations

The stereochemistry of rac-(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is critical to its biological activity. The compound exists as a racemic mixture, implying equal amounts of enantiomers. Computational modeling and X-ray crystallography studies of analogous azabicyclo compounds suggest that the stereochemical arrangement influences binding affinity to enzymatic pockets, particularly in bromodomain-containing proteins . For example, the (S)-enantiomer of a related 3-oxobicyclo[3.1.0]hexan-6-amide demonstrated 1,000-fold selectivity for the second bromodomain (BD2) over BD1 in BET proteins .

Biological and Chemical Applications

Enzyme Inhibition

The compound’s bicyclic scaffold resembles pharmacophores in bromodomain inhibitors. In a study of 2,3-dihydrobenzofuran-based BET inhibitors, a structurally similar 3-oxobicyclo[3.1.0]hexan-6-amide exhibited pIC₅₀ = 7.9 for BD2 and >1,000-fold selectivity over BD1 . This suggests that rac-(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid could serve as a precursor for selective epigenetic modulators.

Physicochemical Properties

  • Solubility: The free acid form has moderate aqueous solubility (≥143 μg/mL by Charged Aerosol Detection) .

  • Lipophilicity: ChromLogD = 3.3, indicating balanced hydrophilicity/lipophilicity for membrane permeability .

  • Metabolic Stability: Rat hepatocyte assays show moderate clearance (1.8 mL/min/g), necessitating structural optimization for in vivo applications .

Related Compounds and Derivatives

Hydrochloride Salt

The hydrochloride derivative (CAS: 1212105-25-3) is a water-soluble analog used in pharmacokinetic studies. Its molecular formula is C₆H₁₀ClNO₂, with a molecular weight of 175.60 g/mol .

Table 2: Comparison of Derivatives

PropertyFree AcidHydrochloride Salt
Molecular FormulaC₆H₇NO₃C₆H₁₀ClNO₂
Molecular Weight141.12 g/mol175.60 g/mol
Solubility≥143 μg/mL (CAD)Improved aqueous solubility
Primary UseMedicinal chemistry scaffoldPharmacokinetic studies

BET Inhibitor Analogs

Compounds like DBF 6 (a dihydrobenzofuran derivative) share structural motifs with the azabicyclo core. These analogs exhibit potent BD2 inhibition but face challenges in solubility and metabolic stability .

Research Challenges and Future Directions

Solubility Optimization

Despite moderate solubility, the compound’s performance in biorelevant media (e.g., FaSSIF) remains suboptimal (25–80 μg/mL) . Strategies to improve solubility include:

  • Prodrug synthesis: Masking the carboxylic acid as an ester.

  • Co-crystallization: Forming salts with counterions like L-arginine.

Metabolic Stability

High hepatic clearance (1.8 mL/min/g) limits oral bioavailability. Structural modifications, such as fluorination or steric hindrance, could reduce metabolic degradation .

Target Validation

Further studies are needed to elucidate the compound’s interactions with non-BET targets, such as kinases or GPCRs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator